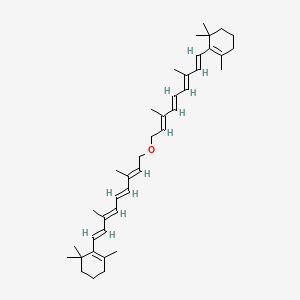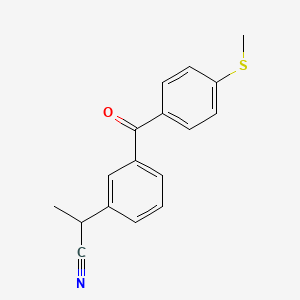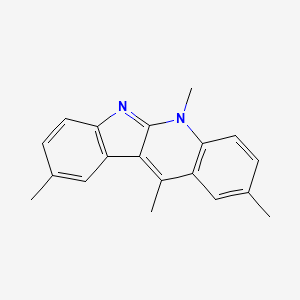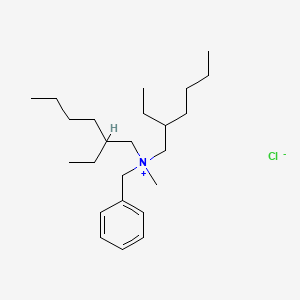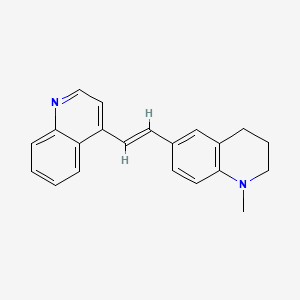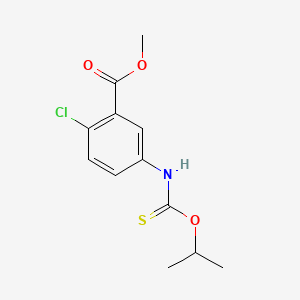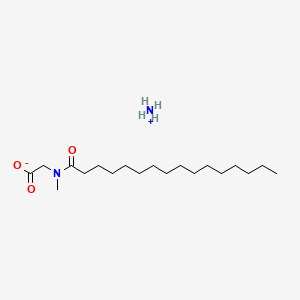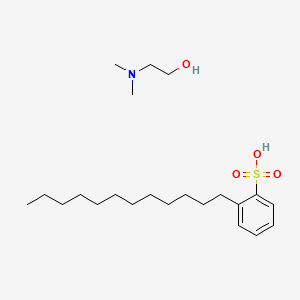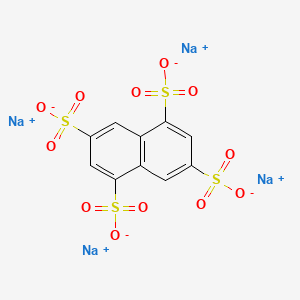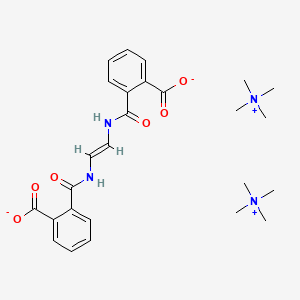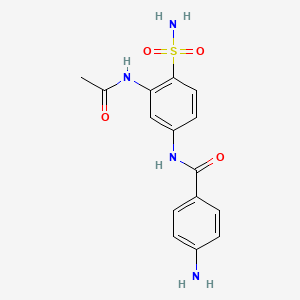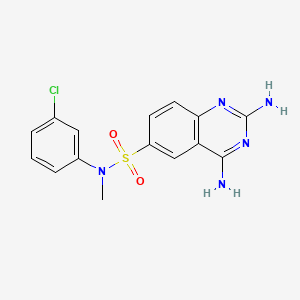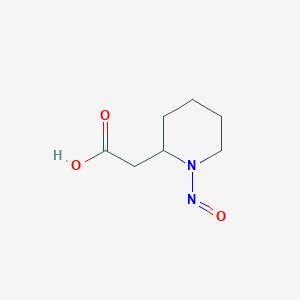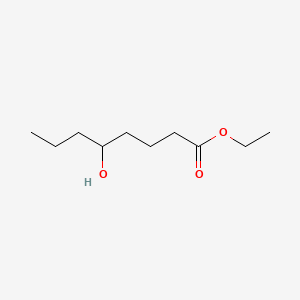
Ethyl 5-hydroxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from octanoic acid and ethanol, featuring a hydroxyl group on the fifth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyoctanoate can be synthesized through the esterification of 5-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 5-oxo-octanoic acid or 5-hydroxy-octanoic acid.
Reduction: 5-hydroxy-octanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxyoctanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-hydroxy-octanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Octanoic acid: Lacks both the hydroxyl and ester groups, resulting in different chemical properties.
Uniqueness
Ethyl 5-hydroxyoctanoate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
75587-05-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 5-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
GIFGDAGRKYHDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(=O)OCC)O |
density |
0.960 - 0.970 (20°) |
physical_description |
Colourless clear to slightly yellow liquid; Sweet fatty pinapple fruit-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


